Substrate Specificity: dUMP vs. 2′-Fluoro Analog
2′-Deoxyuridine 5′-monophosphate disodium salt (dUMP) is the native substrate for thymidylate synthase (TS). In direct comparison, the 2′-fluoro analog, 2′-deoxy-2′-fluorouridine-5′-phosphate (dUflMP), exhibits an 11-fold higher Michaelis constant (Km) for Escherichia coli TS, while the maximal velocity (Vmax) remains unchanged. This indicates that dUMP possesses a significantly higher binding affinity and catalytic efficiency as a substrate [1].
| Evidence Dimension | Michaelis constant (Km) for thymidylate synthase |
|---|---|
| Target Compound Data | Km (dUMP) = (baseline) 1x |
| Comparator Or Baseline | Km (dUflMP) = 11x higher than dUMP |
| Quantified Difference | 11-fold higher Km for dUflMP |
| Conditions | Escherichia coli K12 thymidylate synthetase in vitro enzymatic assay |
Why This Matters
This quantifies dUMP's role as the optimal, high-affinity reference substrate for TS assays; substitution with dUflMP would require an 11-fold higher concentration to achieve comparable enzyme saturation, confounding kinetic interpretations.
- [1] Wasternack, C., & Hagemann, R. (1976). 2′-Deoxy-2′-fluorouridine-5′-phosphate: an alternative substrate for thymidylate synthetase from Escherichia coli K12. Biochemie und Physiologie der Pflanzen, 169(4), 363-369. PMID: 370779. View Source
